2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole is a chemical compound classified under thiazole derivatives. Its systematic name reflects its structure, which includes a hydrazine group and a thiazole ring substituted with a trimethylphenyl moiety. The compound's molecular formula is and it has a molar mass of approximately 233.33 g/mol. It is identified by the CAS number 886494-89-9 .
The synthesis of 2-hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve optimal yields and purity .
The molecular structure of 2-hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole consists of:
The structural representation can be denoted using SMILES notation as follows: CC1=C(SN=C1N)C(=C(C=C(C)C)C)C
.
The compound can participate in various chemical reactions typical for thiazole derivatives:
These reactions are significant for modifying the compound for various applications in medicinal chemistry and material science .
Key physical and chemical properties of 2-hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole include:
These properties are essential for understanding its behavior in various chemical environments and applications .
The scientific uses of 2-hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole include:
Research into these applications continues to expand as scientists explore the potential benefits of this compound in various fields .
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7